molecular formula C13H11F2N5OS B10893882 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10893882
M. Wt: 323.32 g/mol
InChI Key: YBARFVYTXKRMJT-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazolyl group, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Alternatively, using trifluoroacetic acid can predominantly form 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fatty acid elongation, thereby affecting cell proliferation and growth . The presence of the difluoromethyl group enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of a difluoromethyl group and a pyridopyrimidinone core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11F2N5OS

Molecular Weight

323.32 g/mol

IUPAC Name

5-(difluoromethyl)-1-methyl-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11F2N5OS/c1-19-5-6(4-16-19)8-3-7(10(14)15)9-11(17-8)20(2)13(22)18-12(9)21/h3-5,10H,1-2H3,(H,18,21,22)

InChI Key

YBARFVYTXKRMJT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C

Origin of Product

United States

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